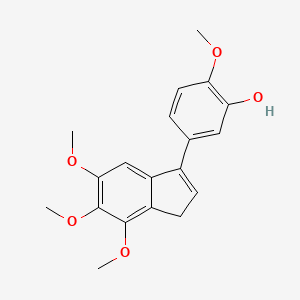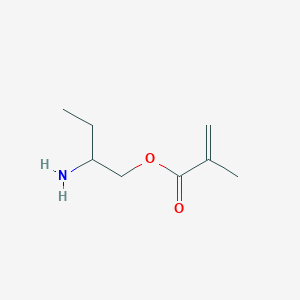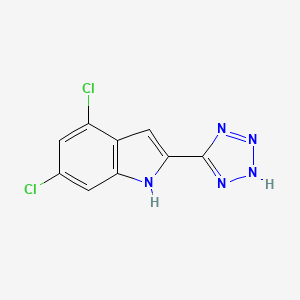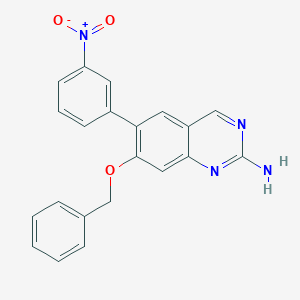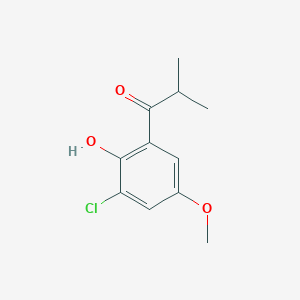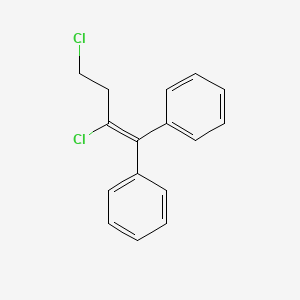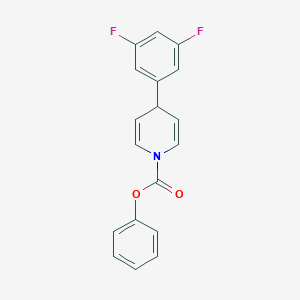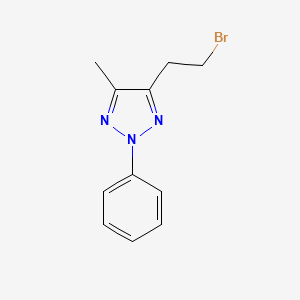
4-(2-Bromoethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group, a methyl group, and a phenyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoethylamine with 5-methyl-2-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation. These reactions are often performed in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromoethyl group.
Oxidation Reactions: Products include hydroxylated or carbonylated triazoles.
Reduction Reactions: Products include dihydrotriazoles with reduced aromaticity.
科学的研究の応用
4-(2-Bromoethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions, affecting their biological functions.
類似化合物との比較
Similar Compounds
4-(2-Bromoethyl)-1H-1,2,3-triazole: Lacks the methyl and phenyl groups, leading to different chemical and biological properties.
5-Methyl-2-phenyl-1H-1,2,3-triazole:
4-(2-Chloroethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity.
Uniqueness
4-(2-Bromoethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromoethyl group allows for versatile chemical modifications, while the methyl and phenyl groups contribute to its stability and biological activity.
特性
CAS番号 |
645392-61-6 |
|---|---|
分子式 |
C11H12BrN3 |
分子量 |
266.14 g/mol |
IUPAC名 |
4-(2-bromoethyl)-5-methyl-2-phenyltriazole |
InChI |
InChI=1S/C11H12BrN3/c1-9-11(7-8-12)14-15(13-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
YFLCTCNTGZUKBL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=C1CCBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
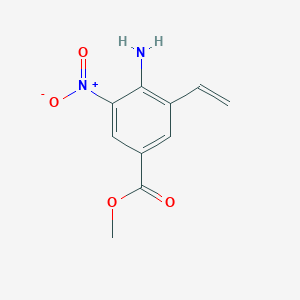
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
